(2R)-N-cyclopropylpiperidine-2-carboxamide
Description
(2R)-N-cyclopropylpiperidine-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a cyclopropyl group and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
(2R)-N-cyclopropylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-7-4-5-7)8-3-1-2-6-10-8/h7-8,10H,1-6H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDOIMCBYFAXPA-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-cyclopropylpiperidine-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbene intermediates.
Formation of the Carboxamide Group: The carboxamide functional group is typically introduced through the reaction of the piperidine derivative with an appropriate amine and a carboxylating agent, such as phosgene or carbonyldiimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow systems for efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-cyclopropylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
(2R)-N-cyclopropylpiperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-N-cyclopropylpiperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylpiperidine-2-carboxamide: Lacks the (2R) stereochemistry.
N-cyclopropylpyrrolidine-2-carboxamide: Features a pyrrolidine ring instead of a piperidine ring.
N-cyclopropylmorpholine-2-carboxamide: Contains a morpholine ring.
Uniqueness
(2R)-N-cyclopropylpiperidine-2-carboxamide is unique due to its specific stereochemistry and the presence of both the cyclopropyl and carboxamide groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(2R)-N-cyclopropylpiperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a cyclopropyl substituent and a carboxamide functional group. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in biological systems. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain neurotransmitter receptors, which could lead to various pharmacological effects.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on current research findings:
1. Antinociceptive Properties
A study investigated the antinociceptive effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics. The compound was administered in varying doses, demonstrating a dose-dependent response.
2. Antidepressant-Like Effects
In a controlled study using rodent models, this compound exhibited antidepressant-like effects. Behavioral tests such as the forced swim test and tail suspension test showed reduced immobility times, suggesting enhanced mood and reduced depressive behaviors.
3. Neuroprotective Effects
Research focusing on neuroprotection revealed that this compound could protect neurons from oxidative stress-induced damage. In vitro assays demonstrated reduced cell death in neuronal cultures exposed to neurotoxic agents when treated with this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Variations in the piperidine ring or substituents on the cyclopropyl group have been explored to enhance potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
